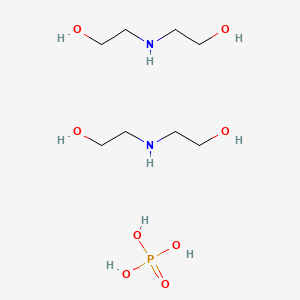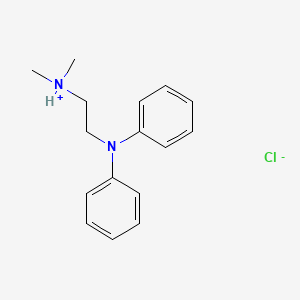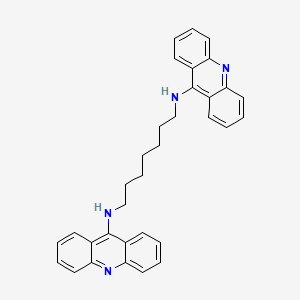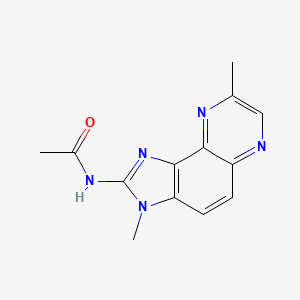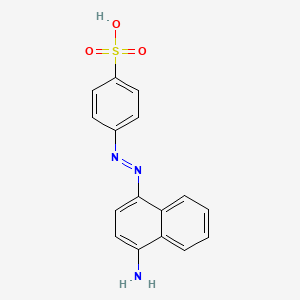
Methylcarbamoyloxyethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamoyloxyethyl acrylate is a chemical compound that belongs to the family of acrylates. Acrylates are widely used in the production of polymers and copolymers due to their ability to undergo polymerization. This compound is particularly notable for its applications in various industrial and scientific fields, including coatings, adhesives, and biomedical materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylcarbamoyloxyethyl acrylate can be synthesized through a non-isocyanate pathway. One common method involves the reaction of methacrylic acid with a urethane methacrylate monomer, specifically 2-((methylcarbamoyl)oxy)ethyl methacrylate. This reaction is typically carried out in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .
Industrial Production Methods
Industrial production of this compound often involves the use of bio-based molecules obtained from either extraction or fermentation of biomass such as glucose, cellulose, and lignin. This approach is part of a broader trend towards sustainable and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
Methylcarbamoyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: This is the most common reaction, where the compound forms polymers through radical polymerization.
Copolymerization: It can be copolymerized with other monomers such as methacrylic acid and butyl acrylate to form latexes.
Common Reagents and Conditions
Radical Initiators: These are commonly used to initiate the polymerization process.
Major Products Formed
The major products formed from the polymerization of this compound are latexes with enhanced film formation properties, including improved Young’s modulus, tensile strength, and hardness .
Scientific Research Applications
Methylcarbamoyloxyethyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methylcarbamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and copolymerization. The molecular targets and pathways involved include the formation of polymer chains through radical polymerization, which is initiated by radical initiators . The compound’s ability to form strong and durable polymers makes it valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
Methacrylic Acid: Similar in structure and used in similar applications.
Butyl Acrylate: Another acrylate used in copolymerization with methylcarbamoyloxyethyl acrylate.
Uniqueness
This compound is unique due to its specific functional groups that allow for enhanced film formation properties and improved mechanical strength in the resulting polymers. Its ability to be synthesized through environmentally friendly methods also sets it apart from other similar compounds .
Properties
CAS No. |
52607-81-5 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(methylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)11-4-5-12-7(10)8-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChI Key |
QCQXVTVJGLHITJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


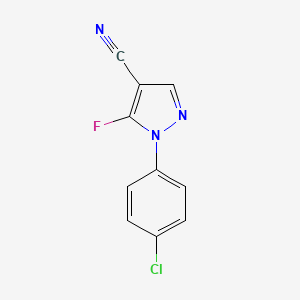
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
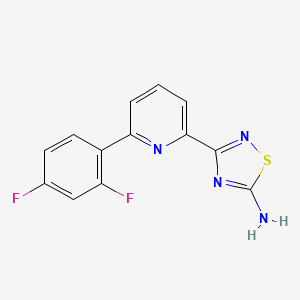
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
